molecular formula C19H19N5O2 B2881000 5-Tert-butyl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide CAS No. 1385285-11-9

5-Tert-butyl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2881000
CAS No.: 1385285-11-9
M. Wt: 349.394
InChI Key: RSBBXSGGSDTRNO-UHFFFAOYSA-N
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Description

The compound “5-Tert-butyl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a tert-butyl group, a cyano group, a phenylpyrazolyl group, an oxazole ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. Unfortunately, without specific data or a known synthesis route, it’s difficult to provide a detailed analysis .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many compounds with similar structures are used in medicinal chemistry, so it’s possible that this compound could have biological activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for this compound would likely depend on its properties and potential applications. Given the presence of several functional groups and structural features, it could be of interest in various fields, including organic synthesis and medicinal chemistry .

Properties

IUPAC Name

5-tert-butyl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-19(2,3)17-9-15(23-26-17)18(25)22-16(10-20)13-11-21-24(12-13)14-7-5-4-6-8-14/h4-9,11-12,16H,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBBXSGGSDTRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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